
Dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine is a coordination compound that features a palladium center coordinated to two chlorine atoms and a ligand derived from quinoline and oxazolidine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine typically involves the reaction of palladium(II) chloride with 2-quinolin-2-yl-1,3-oxazolidine in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the palladium center. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring that the process is cost-effective and environmentally friendly.
Types of Reactions:
Substitution Reactions: this compound can undergo ligand substitution reactions where the chlorine atoms or the quinoline-oxazolidine ligand can be replaced by other ligands.
Oxidation and Reduction Reactions: The palladium center can participate in oxidation and reduction reactions, which are crucial in catalytic cycles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines, amines, and other ligands. These reactions are typically carried out in solvents like dichloromethane or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen gas, oxygen, or other oxidizing and reducing agents are used under controlled conditions.
Major Products:
Substitution Reactions: The major products are new palladium complexes with different ligands.
Oxidation and Reduction Reactions: The products depend on the specific reaction conditions and reagents used, but can include various palladium oxidation states and organic products.
Scientific Research Applications
Chemistry: Dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine is used as a catalyst in various organic reactions, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. These reactions are fundamental in the synthesis of complex organic molecules.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to coordinate with various ligands makes it a versatile scaffold for designing metal-based drugs.
Industry: In the industrial sector, this compound can be used in the production of fine chemicals and pharmaceuticals. Its catalytic properties can enhance the efficiency of chemical processes, reducing costs and improving yields.
Mechanism of Action
The mechanism of action of Dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine in catalytic processes involves the coordination of the palladium center to substrates, facilitating their transformation through various reaction pathways. The palladium center can undergo oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic cycles.
Molecular Targets and Pathways: In biological systems, the compound can interact with biomolecules such as proteins and DNA, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the nature of the ligands coordinated to the palladium center.
Comparison with Similar Compounds
- Dichloropalladium;2-quinolin-8-yl-isoindoline-1,3-dione
- Dichloropalladium;2-quinolin-8-yl-isoindoline-1,3-dione
- Dichloropalladium;2-quinolin-8-yl-isoindoline-1,3-dione
Comparison: Dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine is unique due to the presence of the oxazolidine ring, which can influence its reactivity and coordination properties. Compared to similar compounds, it may offer different catalytic activities and selectivities, making it a valuable addition to the family of palladium complexes used in catalysis and medicinal chemistry.
Properties
Molecular Formula |
C12H12Cl2N2OPd |
|---|---|
Molecular Weight |
377.6 g/mol |
IUPAC Name |
dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine |
InChI |
InChI=1S/C12H12N2O.2ClH.Pd/c1-2-4-10-9(3-1)5-6-11(14-10)12-13-7-8-15-12;;;/h1-6,12-13H,7-8H2;2*1H;/q;;;+2/p-2 |
InChI Key |
SAHPTPRSOYPCNN-UHFFFAOYSA-L |
Canonical SMILES |
C1COC(N1)C2=NC3=CC=CC=C3C=C2.Cl[Pd]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


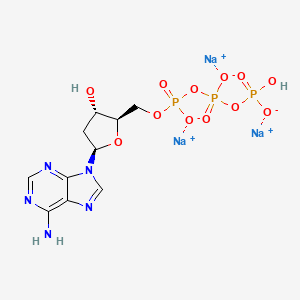

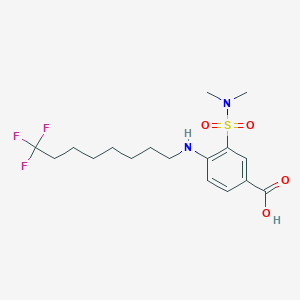
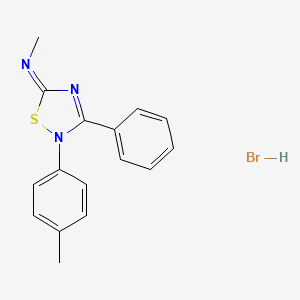
![2'-Nitro-[1,1'-biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B11927738.png)
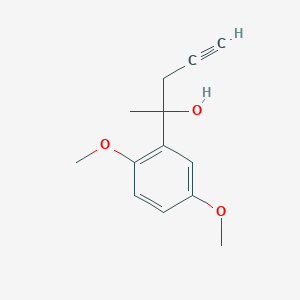

![(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B11927757.png)
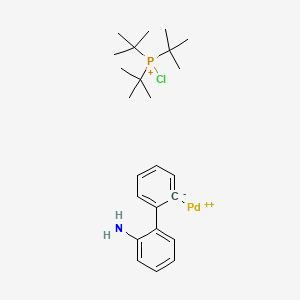
![tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate](/img/structure/B11927768.png)


![[[(4-Hexoxypyridin-2-yl)amino]-phosphono-methyl]phosphonic acid](/img/structure/B11927781.png)
![Methyl (2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11927792.png)
